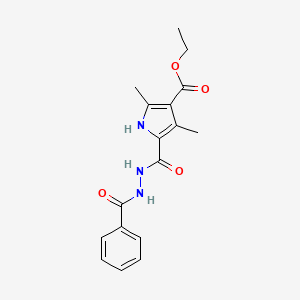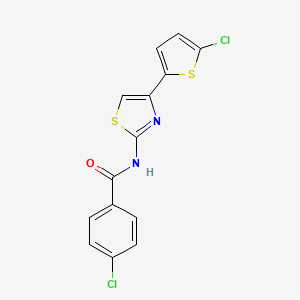
4-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The structure of the compound suggests the presence of a benzamide moiety linked to a thiazole ring, which is further substituted with chloro groups and a thiophene ring. This structural motif is common in medicinal chemistry due to its potential interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), which was prepared by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similar synthetic strategies could be employed for the synthesis of "this compound," potentially involving the condensation of appropriate chloro-substituted benzoyl chloride with a substituted thiazole or thiophene derivative.
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and X-ray diffraction studies . These techniques can provide detailed information about the electronic and geometric structure of the compound, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles . The reactivity of the "this compound" could also be explored for the synthesis of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzamide and thiazole rings. The presence of chloro groups and a thiophene ring in the compound of interest may affect its lipophilicity, which is an important factor in drug design. The antimicrobial activity of similar compounds has been evaluated, showing that they can be more active against certain microorganisms compared to standard drugs .
Applications De Recherche Scientifique
Antimicrobial Applications
- Antimicrobial Properties : A study conducted by Bikobo et al. (2017) demonstrated that thiazole derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacterial strains.
Anticancer Research
- Anticancer Activity : Research by Ravinaik et al. (2021) found that certain benzamide derivatives showed higher anticancer activities than standard drugs in tests against multiple cancer cell lines.
- Pro-apoptotic Properties : A study by Yılmaz et al. (2015) synthesized derivatives of indapamide that exhibited pro-apoptotic activity, particularly effective against melanoma cell lines.
Antifungal Applications
- Antifungal Effects : Compounds synthesized from benzamide derivatives have been studied for their potential antifungal activities, as explored in research by Narayana et al. (2004).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis : The study by Sharma et al. (2016) provides insights into the synthesis and crystal structure of related benzamide compounds.
- Structural Characterization : Research by Ćaleta et al. (2008) focused on the synthesis and structural characterization of novel benzothiazole derivatives.
Anti-Inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Evaluation : A study by Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives and evaluated their anti-inflammatory and analgesic properties.
Adenosine Receptors Research
- Adenosine Receptors Selectivity : Research conducted by Inamdar et al. (2013) investigated the selectivity of benzamide and furamide analogues towards adenosine receptors, offering insights into receptor-ligand interactions.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like cox-1, cox-2, and 5-lox .
Mode of Action
Similar compounds have been found to inhibit the activity of cox-2, an enzyme involved in inflammation and pain .
Biochemical Pathways
The compound likely affects the COX/LOX pathway, given the activity of similar compounds . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Propriétés
IUPAC Name |
4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-9-3-1-8(2-4-9)13(19)18-14-17-10(7-20-14)11-5-6-12(16)21-11/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFIYDPDPTCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-tert-butyl-5-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002454.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone](/img/structure/B3002455.png)
![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3002457.png)
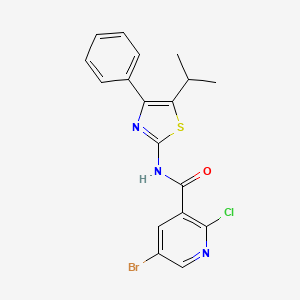
![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)
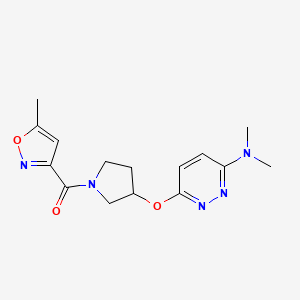
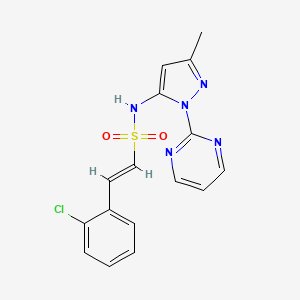

![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)
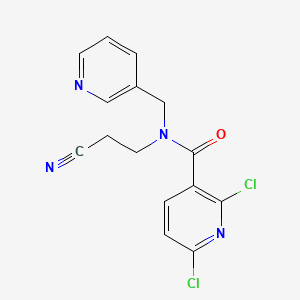
![ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate](/img/structure/B3002471.png)
![N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3002472.png)
